(4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride
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Overview
Description
(4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium borohydride (NaBH4) and aluminum chloride (AlCl3) under controlled temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique combination of halogen atoms makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific receptors or enzymes, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)methanamine hydrochloride
- (4-Chloro-2-fluorophenyl)methanamine hydrochloride
- (4-Bromo-2-chlorophenyl)methanamine hydrochloride
Uniqueness
The uniqueness of (4-Bromo-2-chloro-5-fluorophenyl)methanamine hydrochloride lies in its specific combination of halogen atoms and the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-bromo-2-chloro-5-fluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN.ClH/c8-5-2-6(9)4(3-11)1-7(5)10;/h1-2H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIUAJKRKDSPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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